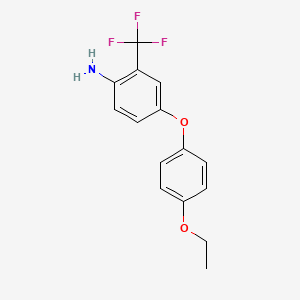

4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline

説明

BenchChem offers high-quality 4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-(4-ethoxyphenoxy)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO2/c1-2-20-10-3-5-11(6-4-10)21-12-7-8-14(19)13(9-12)15(16,17)18/h3-9H,2,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLGSARXECGDAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to 4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline (CAS 946784-72-1): A Strategic Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unpacking a Molecule of Interest

In the landscape of medicinal chemistry, the strategic design of molecular scaffolds is paramount to developing novel therapeutics. 4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline, identified by its CAS number 946784-72-1, represents a quintessential example of a highly functionalized building block. It is not merely an intermediate; it is a carefully orchestrated convergence of three critical pharmacophoric elements: a reactive aniline core, a metabolically robust trifluoromethyl group, and a conformationally significant diphenyl ether linkage. This guide provides an in-depth analysis of this compound, exploring the scientific rationale behind its structure, its potential synthetic pathways, and its applications as a strategic starting point for drug discovery programs. As we dissect its components, we will illuminate how its unique architecture addresses key challenges in modern pharmaceutical development, from metabolic stability to target binding affinity.

Section 1: Physicochemical and Structural Characteristics

The identity and utility of any chemical compound begin with its fundamental properties. 4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline is a molecule whose potential is encoded in its structure.

| Property | Value | Source / Note |

| CAS Number | 946784-72-1 | N/A |

| Molecular Formula | C₁₅H₁₄F₃NO₂ | [1][2] |

| Molecular Weight | 297.27 g/mol | [1] |

| IUPAC Name | 4-(4-ethoxyphenoxy)-2-(trifluoromethyl)aniline | N/A |

| Appearance | Data not available; likely a solid at room temperature | Based on similar structures |

| Purity | Typically supplied at ≥95% for research purposes | [1] |

| Predicted XlogP | 3.6 | [2] |

Note: Experimental data for properties such as melting point, boiling point, and solubility are not widely published. The predicted LogP value suggests significant lipophilicity.

Section 2: The Strategic Importance of Core Moieties in Medicinal Chemistry

The true value of 4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline lies in the synergistic interplay of its constituent functional groups. Understanding the contribution of each part is crucial for leveraging this molecule effectively.

The Aniline Core: A Versatile Chemical Handle

The aniline substructure is a cornerstone of pharmaceutical synthesis, serving as a versatile starting point for a vast array of complex molecules.[3][4] Its amino group provides a reactive handle for numerous chemical transformations, including acylation, alkylation, and diazotization, enabling the construction of diverse compound libraries.[5][6] In the context of drug design, aniline derivatives are foundational to analgesics, antibacterials, and other therapeutic agents.[3][7] However, it is critical for researchers to acknowledge that the aniline moiety can be susceptible to metabolic oxidation in the liver, which can sometimes lead to toxic metabolites.[8] This necessitates careful molecular design to mitigate such risks, often by modifying the electronic properties of the aromatic ring—a role adeptly filled by the trifluoromethyl group in this specific molecule.

The Trifluoromethyl (CF₃) Group: A "Super-Methyl" Enhancer

The incorporation of a trifluoromethyl (-CF3) group is a widely employed and highly effective strategy in modern drug design.[9][10] Often termed a "super-methyl" group, its strong electron-withdrawing nature and high lipophilicity confer several advantageous properties to a parent molecule.[11]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to enzymatic degradation, particularly oxidation by cytochrome P450 enzymes.[12][13] This can significantly prolong the half-life of a drug candidate.

-

Enhanced Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and enhance oral bioavailability.[11][12][13]

-

Improved Binding Affinity: The high electronegativity of the fluorine atoms creates a strong dipole moment, allowing the -CF3 group to engage in favorable electrostatic or hydrogen bonding interactions with target proteins, thereby increasing binding affinity.[12][14]

-

Bioisosteric Replacement: The -CF3 group serves as an effective bioisostere for a methyl group or a chlorine atom, allowing for fine-tuning of a compound's steric and electronic profile to optimize its pharmacological activity.[12][13]

The Diphenyl Ether Linkage: A Flexible Spacer

The ether linkage provides a balance of stability and conformational flexibility, which is crucial for the optimal positioning of a molecule within a biological target's binding site.[15] Unlike ester linkages, ethers are generally resistant to hydrolysis, contributing to the overall stability of a drug candidate.[15] The presence of this oxygen bridge also influences the molecule's polarity and hydrogen bonding capacity.[16] Ether linkages are integral structural features in a wide range of FDA-approved drugs and biologically active natural products, highlighting their significance in establishing effective drug-receptor interactions.[17][18]

Section 3: Synthesis and Analytical Characterization Workflow

While specific vendor-proprietary synthesis routes for 4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline are not publicly detailed, a plausible and logical synthetic approach can be designed based on established organometallic cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann-type couplings.

Proposed Synthetic Pathway

A logical approach involves the coupling of an activated aniline precursor with an ethoxyphenol derivative. This strategy provides a convergent and efficient route to the target diaryl ether.

Caption: Proposed Ullmann/Buchwald-Hartwig synthesis.

Representative Experimental Protocol: Copper-Catalyzed Ullmann Condensation

This protocol is a representative, self-validating methodology for the synthesis of diaryl ethers of this class.

-

Reaction Setup:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-5-(trifluoromethyl)aniline (1.0 eq), 4-ethoxyphenol (1.2 eq), copper(I) iodide (0.1 eq), and cesium carbonate (2.0 eq).

-

Causality: The inert atmosphere is critical to prevent the oxidation of the copper catalyst and other reagents. Cesium carbonate is an effective base for deprotonating the phenol, forming the nucleophilic phenoxide in situ.

-

-

Solvent Addition and Reflux:

-

Add anhydrous, degassed N,N-Dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M).

-

Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Causality: DMF is a polar aprotic solvent that effectively solubilizes the reagents and facilitates the C-O coupling reaction. Elevated temperatures are necessary to overcome the activation energy of the Ullmann condensation.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline derivative is consumed (typically 12-24 hours).

-

Trustworthiness: Consistent monitoring ensures the reaction proceeds to completion and prevents the formation of degradation byproducts from prolonged heating.

-

-

Workup and Extraction:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine to remove residual water and DMF, dry over anhydrous sodium sulfate, and filter.

-

Causality: The aqueous workup removes the inorganic salts (base, catalyst residue) and the polar solvent. The brine wash further aids in separating the organic and aqueous phases.

-

-

Purification:

-

Concentrate the crude product under reduced pressure.

-

Purify the residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Trustworthiness: Chromatographic purification is essential to isolate the target compound from unreacted starting materials and any side products, ensuring high purity for subsequent applications.

-

-

Final Product Characterization:

-

Confirm the identity and purity of the isolated product using NMR, MS, and IR spectroscopy.

-

Analytical Characterization Workflow

Definitive structural confirmation and purity assessment are non-negotiable steps in chemical synthesis. A multi-technique approach ensures the reliability of the material for further research.

Caption: Standard workflow for analytical characterization.

-

¹H NMR: Expect to observe characteristic signals for the ethoxy group (a triplet and a quartet), distinct aromatic protons with splitting patterns dictated by their substitution, and a broad singlet for the amine (-NH₂) protons.

-

¹³C NMR: The spectrum will show the requisite number of aromatic and aliphatic carbon signals, with the carbon attached to the fluorine atoms showing a characteristic quartet in a proton-decoupled spectrum due to C-F coupling.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound (m/z 297.0977 for [M]⁺) provides definitive confirmation of the molecular formula.[2]

-

FT-IR Spectroscopy: Key vibrational bands would include N-H stretches for the primary amine (~3300-3500 cm⁻¹), C-O stretching for the aryl ether (~1200-1250 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).

Section 4: Safety, Handling, and Storage

| Hazard Class | Precautionary Statement |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[20] |

| Skin Irritation | Causes skin irritation.[19] |

| Eye Irritation | Causes serious eye irritation/damage.[19][21] |

| Target Organ Toxicity | May cause respiratory irritation.[19] |

Handling and Storage Recommendations:

-

Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[19][22]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[20][21]

-

Handling Practices: Avoid contact with skin, eyes, and clothing.[19] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[20]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[21][22]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[19][20]

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[20]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[19]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[19]

Conclusion

4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline is more than a simple catalog chemical; it is a product of rational design, embodying key principles of modern medicinal chemistry. The strategic placement of the trifluoromethyl group offers enhanced metabolic stability and binding potential, while the aniline and diphenyl ether moieties provide crucial vectors for synthetic elaboration and conformational positioning. For researchers in drug discovery, this compound serves as a high-value starting point for the synthesis of novel kinase inhibitors, receptor antagonists, and other targeted therapies. Its thoughtful architecture allows chemists to bypass early-stage metabolic liabilities and focus on optimizing target-specific interactions, thereby accelerating the journey from a hit compound to a viable clinical candidate.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis. Self-publishing.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Aniline in Pharmaceutical Synthesis: Purity and Reliability. Self-publishing.

- News - Aniline: The Versatile Organic Compound for Dyes, Drugs, and More. INCHEE.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Reactions and pharmaceutical applic

- The Role of Aniline in Diverse Industries How Companies Leverage Its Benefits. Self-publishing.

- 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride. Synquest Labs.

- SAFETY D

- SAFETY D

- SAFETY D

- Aniline and Its Derivatives.

- Ethers Functional Group Molecular Model Structures, Properties, IUPAC Naming, Applications for Chemistry & Biology Educ

- MATERIAL SAFETY D

- The Power of Fluorine: Accelerating Innovation with Trifluoromethyl

- Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC.

- Drug design principles - Stereoelectronics. Unknown.

- 2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline. ChemScene.

- An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Str

- The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More. Self-publishing.

- 4-(Trifluoromethoxy)aniline 98 461-82-5. Sigma-Aldrich.

- 4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline. CymitQuimica.

- 4-(Trifluoromethoxy)aniline synthesis. ChemicalBook.

- 946741-20-4|4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline. BLDpharm.

- 4-(Trifluoromethyl)aniline | CAS 455-14-1 | SCBT. Santa Cruz Biotechnology.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

- 4-Methoxy-3-(trifluoromethyl)aniline. PMC.

- Researchers harness visible light to develop safer building block for drug discovery. University of Michigan.

- IR and 1 H NMR spectral data.

- 2-(4-ethoxyphenoxy)-5-(trifluoromethyl)aniline (C15H14F3NO2). PubChemLite.

- 4-(Trifluoromethoxy)aniline. Chem-Impex.

- 4-(Trifluoromethoxy)aniline(461-82-5) 1H NMR spectrum. ChemicalBook.

- 4-(Trifluoromethoxy)aniline | 461-82-5 | TCI Deutschland GmbH. TCI Europe.

- 4-(Trifluoromethoxy)aniline | Biochemical Reagent. MedChemExpress.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents.

Sources

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - 2-(4-ethoxyphenoxy)-5-(trifluoromethyl)aniline (C15H14F3NO2) [pubchemlite.lcsb.uni.lu]

- 3. nbinno.com [nbinno.com]

- 4. News - Aniline: The Versatile Organic Compound for Dyes, Drugs, and More [incheechem.com]

- 5. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. coherentmarketinsights.com [coherentmarketinsights.com]

- 8. news-medical.net [news-medical.net]

- 9. nbinno.com [nbinno.com]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. mdpi.com [mdpi.com]

- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Orbit Foundation Basic Chemistry Model Set w/ Orbitals [indigoinstruments.com]

- 16. stereoelectronics.org [stereoelectronics.org]

- 17. An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. labinsights.nl [labinsights.nl]

- 19. synquestlabs.com [synquestlabs.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

- 21. fishersci.se [fishersci.se]

- 22. nps.edu [nps.edu]

4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline chemical structure and properties

An In-Depth Technical Guide to 4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline: A Trifluoromethylated Aniline Derivative for Advanced Research

Executive Summary

This technical guide provides a comprehensive analysis of 4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline, a fluorinated diaryl ether with significant potential as a building block in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl (-CF3) group onto the aniline core imparts desirable properties such as enhanced metabolic stability and lipophilicity, which are crucial in modern drug design.[1][2] This document details the molecule's structural attributes, predicted physicochemical properties, a proposed synthetic pathway based on established chemical principles, and its potential applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage advanced fluorinated intermediates for the creation of novel chemical entities.

The Strategic Importance of Fluorinated Anilines in Modern Chemistry

The deliberate introduction of fluorine and fluorine-containing groups has become a cornerstone of modern molecular design. The trifluoromethyl (-CF3) group, in particular, is often considered a "super-methyl" group due to its strong electron-withdrawing nature, metabolic stability, and significant lipophilicity.[1] When appended to an aniline scaffold, a common structure in pharmaceuticals, the -CF3 group can profoundly influence the molecule's pharmacokinetic and pharmacodynamic profile.[2][3] It can enhance binding affinity to biological targets, improve cell membrane permeability, and block metabolic pathways that would otherwise lead to degradation or the formation of toxic metabolites, a known challenge with some aniline-based drugs.[2][4]

4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline is a molecule that synergistically combines three key structural motifs:

-

A Trifluoromethylated Aniline Core: Provides metabolic stability and modulates electronic properties.

-

A Diaryl Ether Linkage: A common and conformationally flexible scaffold in many bioactive compounds.

-

An Ethoxy-Substituted Phenoxy Group: Offers a site for potential hydrogen bonding and further functionalization, influencing solubility and receptor interactions.

This unique combination makes it a highly valuable intermediate for synthesizing complex molecules with tailored biological or material properties.

Molecular Structure and Physicochemical Properties

Chemical Structure Analysis

The structure of 4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline consists of a central aniline ring substituted at the 2-position with a trifluoromethyl group and at the 4-position with a 4-ethoxyphenoxy group via an ether linkage.

Key Structural Features:

-

2-Trifluoromethyl Group: The ortho-positioning of the electron-withdrawing -CF3 group significantly lowers the basicity (pKa) of the aniline nitrogen compared to unsubstituted aniline, influencing its reactivity and physiological behavior.[5]

-

Aniline Moiety: The primary amine (-NH2) is a critical functional group that serves as a nucleophile or a key point for forming amides, sulfonamides, and other derivatives in synthetic schemes.

-

Diaryl Ether Bond: This C-O-C linkage provides rotational flexibility while connecting the two aromatic systems, allowing the molecule to adopt various conformations for optimal binding to a target.

-

4-Ethoxyphenoxy Group: The terminal ethoxy group increases the molecule's lipophilicity and provides an additional ether oxygen that can act as a hydrogen bond acceptor.

Physicochemical Data Summary

As specific experimental data for this compound is not widely published, the following table summarizes its core molecular properties and predicted values based on its structure and data from close isomers and analogs.

| Property | Value / Predicted Range | Source / Rationale |

| Molecular Formula | C₁₅H₁₄F₃NO₂ | Based on chemical structure.[6] |

| Molecular Weight | 297.27 g/mol | Calculated from the molecular formula.[6] |

| Appearance | Colorless to yellow solid or oil | Inferred from similar aniline derivatives.[3] |

| Predicted XlogP | ~4.5 | The calculated LogP for the isomeric 2-(4-ethoxyphenoxy)-5-(trifluoromethyl)aniline is 3.6 to 4.47, suggesting high lipophilicity.[6][7] |

| Predicted pKa | < 8.6 (in Acetonitrile) | The pKa of 4-(trifluoromethyl)aniline is ~8.6 in ACN, roughly 100 times more acidic than aniline. The additional electron-withdrawing phenoxy group is expected to further decrease the basicity of the amine.[5] |

| Solubility | Predicted to be soluble in organic solvents (e.g., DCM, Ethyl Acetate, DMF) and poorly soluble in water. | Based on high lipophilicity and large aromatic structure. |

| Hydrogen Bond Donors | 1 (from -NH₂) | From the aniline amine group.[6] |

| Hydrogen Bond Acceptors | 3 (from -NH₂, ether O, ethoxy O) | From the nitrogen and two oxygen atoms.[6] |

| Rotatable Bonds | 4 | Indicates significant conformational flexibility.[6] |

Anticipated Spectroscopic Signatures

While experimental spectra are not available, the following characteristics can be predicted:

-

¹H NMR: Aromatic protons would appear in the δ 6.5-8.0 ppm range. The amine protons (-NH₂) would likely be a broad singlet. The ethoxy group would present as a characteristic triplet (CH₃) around δ 1.4 ppm and a quartet (OCH₂) around δ 4.0 ppm.

-

¹³C NMR: The trifluoromethyl carbon signal would be a key identifier, appearing as a quartet due to coupling with the three fluorine atoms. Aromatic carbons would resonate in the δ 110-160 ppm region.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (~3300-3500 cm⁻¹), C-O stretching for the diaryl and alkyl ethers (~1200-1250 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).

Synthesis and Reaction Pathways

A robust and logical approach to synthesizing 4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline is through a copper-catalyzed Ullmann condensation, a classic and reliable method for forming diaryl ether bonds.

Retrosynthetic Analysis

The primary disconnection is at the diaryl ether C-O bond, leading to two commercially available or readily synthesizable precursors: an activated aryl halide and a phenol.

Caption: Retrosynthetic pathway for the target molecule via an Ullmann condensation.

Proposed Experimental Protocol: Ullmann Condensation

This protocol describes a general, field-proven method. Researchers should optimize conditions for specific substrates and scales.

Objective: To synthesize 4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline from 4-bromo-2-(trifluoromethyl)aniline and 4-ethoxyphenol.

Materials:

-

4-bromo-2-(trifluoromethyl)aniline (1.0 eq)

-

4-Ethoxyphenol (1.2 eq)

-

Copper(I) Iodide (CuI) (0.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-(trifluoromethyl)aniline, 4-ethoxyphenol, Copper(I) Iodide, and anhydrous Potassium Carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add anhydrous DMF via syringe.

-

Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Causality Insight: The high temperature is necessary to overcome the activation energy for this C-O bond formation. DMF is an excellent polar aprotic solvent that solubilizes the salts and facilitates the reaction. The potassium carbonate base is crucial for deprotonating the phenol, forming the active nucleophile.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).

-

Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into water and extract with ethyl acetate (3x). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline.

Applications and Research Potential

Medicinal Chemistry and Drug Discovery

This molecule is an exemplary building block for constructing more complex pharmaceutical candidates. The trifluoromethylaniline moiety is a bioisostere for other groups and can enhance metabolic stability, a critical factor in drug design.[2] The overall structure is suitable for targeting a range of biological systems.

Potential Therapeutic Areas:

-

Kinase Inhibitors: The diaryl ether scaffold is a well-established feature in many FDA-approved kinase inhibitors used in oncology.

-

GPCR Modulators: The molecule's conformational flexibility and lipophilicity make it suitable for designing ligands that target G-protein coupled receptors.

-

Agrochemicals: Trifluoromethylated anilines are widely used in the development of potent and stable herbicides and pesticides.[1]

Caption: Workflow from a chemical building block to a preclinical drug candidate.[8]

Materials Science

Fluorinated aromatic compounds are valuable in materials science for creating polymers, liquid crystals, and other advanced materials.[3][9] The properties conferred by the -CF3 group, such as thermal stability and hydrophobicity, can be exploited to develop materials with unique characteristics for applications in electronics and specialty coatings.

Safety and Handling

Disclaimer: No specific toxicological data for 4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline is currently available. Therefore, it must be handled with care, assuming it is potentially hazardous based on data from structurally related compounds.

Anilines can be toxic, and related fluorinated aromatics can cause skin and eye irritation.[10][11] Appropriate personal protective equipment (PPE) and engineering controls are mandatory.

| Precaution Category | Guideline |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. |

| Engineering Controls | Handle exclusively in a properly functioning chemical fume hood to avoid inhalation of vapors or dust. |

| Handling Practices | Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[12] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11] |

| Disposal | Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste. |

Conclusion

4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline stands out as a sophisticated and versatile chemical intermediate. Its design incorporates features that are highly sought after in the development of new drugs and materials, including metabolic stability, lipophilicity, and a flexible yet robust scaffold. By understanding its chemical properties and employing established synthetic methodologies like the Ullmann condensation, researchers can effectively utilize this compound to accelerate the discovery and development of next-generation chemical entities.

References

- MilliporeSigma. (2025). Safety Data Sheet for a related compound.

- SynQuest Labs. (n.d.). Safety Data Sheet for 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride.

- Merck Millipore. (n.d.). Safety Data Sheet for 4-(Trifluoromethoxy)-aniline.

- Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-(Trifluoromethoxy)aniline.

- CymitQuimica. (2024). Safety Data Sheet for 4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline.

- PubChemLite. (2026). 2-(4-ethoxyphenoxy)-5-(trifluoromethyl)aniline (C15H14F3NO2).

- Mendes, R. F., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals.

- ChemicalBook. (n.d.). 4-(Trifluoromethoxy)aniline synthesis.

- Feng, J., & Li, Y. (2010). Synthesis of trifluoromethyl-containing phthalic acid compounds. Acta Crystallographica Section E.

- PubChem. (2025). 4,4'-[1,4-Phenylenebis(oxy)]bis[2-(trifluoromethyl)aniline].

- Dakenchem. (2026). The Power of Fluorine: Accelerating Innovation with Trifluoromethylated Anilines. Blog.

- ChemScene. (n.d.). 2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline.

- ChemicalBook. (2025). 4-[4-(trifluoromethoxy)phenoxy]aniline.

-

Wikipedia. (2025). 4-(Trifluoromethyl)aniline. [Link]

- Sigma-Aldrich. (n.d.). 4-(Trifluoromethoxy)aniline 98%.

- CymitQuimica. (n.d.). 4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline.

- Chem-Impex. (n.d.). 4-(Trifluoromethyl)aniline.

- PubChem. (2025). 4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]bis[3-(trifluoromethyl)aniline].

- Synthesis and Characterisation of 4-Propoxybenzaldehyde Substituted Heck-Schiff Base Compound. (n.d.). Journal Publication.

- Ossila. (n.d.). 2-Fluoro-4-(trifluoromethyl)aniline.

- Santa Cruz Biotechnology. (n.d.). 4-(Trifluoromethyl)aniline.

- Istrate, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.

- University of Michigan. (2018). Researchers harness visible light to develop safer building block for drug discovery. News Release.

-

UCL Therapeutic Innovation Networks. (n.d.). Clinical Development (Small Molecules). [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. news-medical.net [news-medical.net]

- 5. 4-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 6. chemscene.com [chemscene.com]

- 7. PubChemLite - 2-(4-ethoxyphenoxy)-5-(trifluoromethyl)aniline (C15H14F3NO2) [pubchemlite.lcsb.uni.lu]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. 4-(三氟甲氧基)苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)benzenamine: Technical Guide & Synthetic Utility

[1]

Core Identity & Synonyms

This compound is a specialized fluorinated aniline derivative serving as a pharmacophore scaffold in medicinal chemistry.[1] It is primarily recognized as the key amine precursor for MBX-2982 (GPR119 agonist).[1]

Nomenclature & Identification

| Parameter | Details |

| IUPAC Name | 4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)benzenamine |

| Common Synonyms | 4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline; 4-Amino-3-(trifluoromethyl)phenyl 4-ethoxyphenyl ether; MBX-2982 Amine Intermediate |

| Molecular Formula | C₁₅H₁₄F₃NO₂ |

| Molecular Weight | 297.28 g/mol |

| CAS Registry Number | Not widely indexed in public chemical dictionaries; often referenced by catalog IDs (e.g., Huateng 2036233).[1] |

| SMILES | CCOC1=CC=C(OC2=CC=C(N)C(C(F)(F)F)=C2)C=C1 |

Structural Analysis & Pharmacophore Logic

The molecule integrates three distinct structural motifs essential for high-affinity binding in G-Protein Coupled Receptors (GPCRs), particularly GPR119.[1]

-

Aniline Core (Benzenamine): Provides the primary attachment point (via the amine nitrogen) for coupling to heterocyclic cores (e.g., pyrimidines, tetrazoles) found in final drug candidates.[1]

-

Trifluoromethyl Group (-CF₃) at C2:

-

Metabolic Stability: Blocks metabolic oxidation at the ortho-position.[1]

-

Lipophilicity: Enhances membrane permeability and hydrophobic pocket binding.[1]

-

Electronic Effect: The strong electron-withdrawing nature decreases the basicity of the aniline nitrogen, influencing reactivity during coupling steps.[1]

-

-

4-Ethoxyphenoxy Moiety at C4:

Synthetic Pathways & Experimental Protocols

The synthesis of 4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)benzenamine typically follows a Nucleophilic Aromatic Substitution (SₙAr) strategy followed by Nitro Reduction .[1] This route is preferred for its scalability and regioselectivity.[1]

Step 1: Formation of the Diphenyl Ether Scaffold

-

Reagents: 4-Fluoro-2-(trifluoromethyl)-1-nitrobenzene, 4-Ethoxyphenol, Potassium Carbonate (K₂CO₃).[1]

-

Solvent: DMF or DMSO (Polar aprotic).[1]

-

Mechanism: The 4-ethoxyphenoxide anion attacks the electron-deficient carbon (activated by ortho-NO₂ and para-CF₃ groups) of the nitrobenzene, displacing fluoride.[1]

Step 2: Reduction of the Nitro Group

-

Reagents: Hydrogen gas (H₂), Palladium on Carbon (Pd/C) OR Iron (Fe) / Ammonium Chloride (NH₄Cl).[1]

-

Solvent: Ethanol or Methanol.[1]

-

Mechanism: Catalytic hydrogenation converts the nitro group (-NO₂) to the target amine (-NH₂).[1]

Visualization: Synthesis Workflow

Caption: Two-step convergent synthesis via SnAr coupling and catalytic hydrogenation.

Application in Drug Development (MBX-2982)

This aniline is the direct precursor to MBX-2982 (also known as SAR 260093), a potent GPR119 agonist developed for Type 2 Diabetes treatment.[1]

Role in MBX-2982 Synthesis

MBX-2982 contains a tetrazole ring linked to the diphenyl ether system.[1] The aniline serves as the substrate for constructing this linkage, often via:

-

Sandmeyer Reaction: Conversion of the amine to a nitrile (-CN).[1]

-

Cycloaddition: Reaction of the nitrile with sodium azide (NaN₃) to form the tetrazole ring.[1]

Mechanistic Insight: GPR119 agonists function by mimicking lipid metabolites (like oleoylethanolamide).[1][2] The "4-(4-ethoxyphenoxy)-2-(trifluoromethyl)phenyl" moiety of MBX-2982 mimics the lipid tail, interacting with the receptor's transmembrane bundle to induce a conformational change that activates Gαs, leading to increased cAMP and glucose-dependent insulin secretion.[1]

Signaling Pathway Activation

Caption: Mechanism of action for GPR119 agonists derived from the target aniline.[1]

Safety & Handling Protocols

As a fluorinated aniline derivative, this compound requires strict safety adherence to prevent toxicity and environmental contamination.[1]

| Hazard Class | Description | Precaution |

| Acute Toxicity | Potential methemoglobinemia inducer (characteristic of anilines).[1] | Use nitrile gloves and full-face respirator. |

| Skin/Eye Irritant | Fluorinated compounds can cause severe irritation.[1] | Immediate wash with PEG-400 or water upon contact.[1] |

| Stability | Light and air sensitive (oxidation of amine).[1] | Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. |

References

-

Huateng Pharma. (2024). Product Catalog: 4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline (Catalog ID: 2036233).[1] Retrieved from

-

RCSB PDB. (2024). Cryo-EM structure of GPR119-Gs-Nb35 complex with small molecule agonist MBX-2982. PDB ID: 8VHF. Retrieved from

-

ProbeChem. (2023).[1] MBX-2982 (SAR 260093) Chemical Structure and Activity. Retrieved from

-

National Center for Advancing Translational Sciences (NCATS). (2024).[1] Inxight Drugs: MBX-2982.[1][2][3][4][5][6][7][8][9] Retrieved from

-

MedChemExpress. (2024).[1][5] MBX-2982: GPR119 Agonist. Retrieved from

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. MBX-2982 [drugs.ncats.io]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. papers.ssrn.com [papers.ssrn.com]

- 8. WO2024214038A1 - Glucose-dependent insulinotropic polypeptide receptor antagonists and uses thereof - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

Technical Guide: Identification of 4-amino-3-trifluoromethyl-4'-ethoxydiphenyl ether

This guide provides an in-depth technical framework for the identification, characterization, and analysis of 4-amino-3-trifluoromethyl-4'-ethoxydiphenyl ether . This compound (IUPAC: 4-(4-ethoxyphenoxy)-2-(trifluoromethyl)aniline) is a critical fluorinated building block often encountered in the synthesis of tyrosine kinase inhibitors (e.g., VEGFR/PDGFR targets) and as a metabolite of specific diphenyl ether agrochemicals.

Executive Summary

Target Analyte: 4-amino-3-trifluoromethyl-4'-ethoxydiphenyl ether

IUPAC Name: 4-(4-ethoxyphenoxy)-2-(trifluoromethyl)aniline

Chemical Formula:

This guide addresses the analytical challenge of distinguishing this specific para-amino isomer from its ortho-analogs (e.g., CAS 565166-66-7) and hydrolysis byproducts. It establishes a self-validating workflow using LC-MS/MS and NMR spectroscopy.

Part 1: Chemical Profile & Structural Logic

To accurately identify the compound, one must first understand its structural connectivity and physicochemical properties. The molecule consists of two phenyl rings linked by an ether oxygen. The "A-Ring" contains the amine and trifluoromethyl (

Physicochemical Properties Table

| Property | Value / Description |

| Molecular Formula | |

| Exact Mass | 297.0977 Da |

| Predicted pKa (Amine) | ~2.5 - 3.0 (lowered by electron-withdrawing |

| LogP (Predicted) | 3.6 - 4.1 (Highly Lipophilic) |

| Solubility | Soluble in MeOH, DMSO, Acetonitrile; Insoluble in Water |

| Appearance | Off-white to pale yellow crystalline solid |

| Key Isomer Distinction | Target: Amine is para to the ether linkage.Common Impurity: Amine is ortho to the ether (CAS 565166-66-7).[1] |

Structural Diagram (SMILES)

SMILES: CCOC1=CC=C(C=C1)OC2=CC(C(F)(F)F)=C(N)C=C2

Note: The amine (N) is at position 1,

Part 2: Analytical Identification Strategy

The following workflow ensures high-confidence identification. The combination of Mass Spectrometry (for sensitivity) and NMR (for regiochemistry) is non-negotiable for this class of fluorinated ethers.

Analytical Workflow Diagram

Caption: Step-by-step analytical workflow for confirming the identity of the target fluorinated ether amine.

Mass Spectrometry (LC-MS/MS) Protocol

Causality: The electron-withdrawing

-

Ionization Mode: ESI Positive (

) -

Parent Ion:

298.1 -

Key Fragment Ions (MS2):

-

270.1: Loss of

(Ethylene) from the ethoxy tail. This is the quantifier transition. -

253.1: Loss of ethoxy radical or combined loss of

. -

203.0: Cleavage of the ether bridge (formation of the trifluoromethyl-aniline cation).

-

Protocol Step:

-

Inject 5 µL of 10 ppm solution onto a C18 column (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm).

-

Run a gradient of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B) from 10% B to 90% B over 8 minutes.

-

Monitor MRM transition 298.1 → 270.1 (Collision Energy ~20-25 eV).

NMR Spectroscopy (The "Gold Standard")

NMR is required to distinguish the para-amino isomer from the ortho-amino isomer.

1H NMR (DMSO-d6, 400 MHz) Prediction & Assignment:

- 1.30 ppm (t, 3H): Methyl protons of the ethoxy group.

- 3.98 ppm (q, 2H): Methylene protons of the ethoxy group.

-

5.20 ppm (br s, 2H): Amine (

- 6.85 - 6.95 ppm (m, 4H): The "B-Ring" (ethoxyphenyl) protons. Typically appears as an AA'BB' system.

-

6.90 ppm (d, J~8.5 Hz, 1H): Proton at position 6 (ortho to amine, meta to

- 7.05 ppm (dd, J~8.5, 2.5 Hz, 1H): Proton at position 5 (ortho to ether).

-

7.15 ppm (d, J~2.5 Hz, 1H): Proton at position 3 (between ether and

19F NMR:

-

-61.0 to -63.0 ppm (s, 3F): Distinct singlet for the

Part 3: Synthesis & Impurity Profiling

Understanding the synthesis pathway helps in identifying potential impurities (e.g., unreduced nitro compounds or defluorinated byproducts).

Synthesis Pathway Diagram

Caption: Standard synthesis via Nucleophilic Aromatic Substitution (

Common Impurities

-

Nitro-Precursor: 4-(4-ethoxyphenoxy)-2-(trifluoromethyl)nitrobenzene.

-

Detection: LC-MS parent

328 (M+H). Strong UV absorbance.

-

-

Hydrolysis Product: 4-amino-3-(trifluoromethyl)phenol.

-

Cause: Cleavage of the ether linkage under harsh acidic conditions.

-

Detection: Shift in retention time (more polar).

-

Part 4: Safety & Handling

As a fluorinated aniline derivative, this compound poses specific toxicological risks.

-

Acute Toxicity: Aniline derivatives can cause methemoglobinemia (interference with oxygen transport in blood).

-

Skin Absorption: Highly lipophilic (LogP > 3.5); penetrates skin easily.

-

PPE Requirements:

-

Nitrile gloves (Double gloving recommended).

-

Fume hood operation is mandatory to avoid inhalation of dust/aerosols.

-

References

-

PubChem. (n.d.). 2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline (Isomer Analog Data).[5] National Library of Medicine. Retrieved from [Link]

-

Kaljurand, I., et al. (2005). "Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile to a Full Span of 28 pKa Units." The Journal of Organic Chemistry. (Provides pKa context for trifluoromethyl anilines). Retrieved from [Link]

Sources

- 1. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - 2-(4-ethoxyphenoxy)-5-(trifluoromethyl)aniline (C15H14F3NO2) [pubchemlite.lcsb.uni.lu]

- 4. hugoflavio.com [hugoflavio.com]

- 5. chemscene.com [chemscene.com]

- 6. "Mechanism(s) of 3-Trifluoromethyl-4-Nitrophenol (TFM) Toxicity in Sea " by Oana Birceanu [scholars.wlu.ca]

The Physicochemical Architecture of Fluorinated Phenoxy Anilines: A Technical Guide for Medicinal Chemistry

Abstract

The fluorinated phenoxy aniline scaffold represents a privileged structural motif in modern drug discovery, particularly within the realm of kinase inhibitors (e.g., c-Met, VEGFR) and agrochemical development. This guide provides a rigorous analysis of the physicochemical perturbations introduced by fluorine substitution on the phenoxy aniline core. We examine the critical modulation of lipophilicity (

The Fluorine Effect: Electronic and Steric Modulation

The strategic incorporation of fluorine into the phenoxy aniline scaffold is rarely about simple steric blocking; it is a tool for electronic tuning. The high electronegativity of fluorine (4.0 Pauling scale) induces strong field effects that propagate through the

Electronic Withdrawal and Shifts

The aniline nitrogen is the primary site of ionization. Unsubstituted aniline has a

-

Ortho-substitution (2-F-aniline): Creates a significant drop in

(to ~3.0–3.5) due to the proximity of the electron-withdrawing fluorine to the ammonium center. -

Meta-substitution (3-F-aniline): Exerts a purely inductive electron-withdrawing effect, lowering

to ~3.5. -

Para-substitution (4-F-aniline): The resonance donation (

) of the fluorine lone pair into the ring partially counteracts the inductive withdrawal, resulting in a slightly higher

Lipophilicity and Metabolic Stability

Fluorination typically increases lipophilicity (

-

Metabolic Blocking: Substitution at the 4-position of the phenoxy ring (para) effectively blocks Cytochrome P450-mediated hydroxylation, a common metabolic soft spot.

-

Permeability: The increase in

often correlates with improved passive membrane permeability, provided the molecule does not become virtually insoluble.

Quantitative Data Profile

The following table summarizes the predicted and experimental physicochemical shifts observed when modifying the core 4-phenoxyaniline structure.

Table 1: Physicochemical Properties of Selected Fluorinated Phenoxy Anilines

| Compound Name | Structure Description | CAS No. | MW ( g/mol ) | Calc.[1][2][3] | Predicted | TPSA ( |

| 4-Phenoxyaniline | Core Scaffold (No F) | 139-59-3 | 185.22 | 2.10 | 4.8 | 35.3 |

| 4-(4-Fluorophenoxy)aniline | F on Phenoxy (Para) | 36160-82-4 | 203.22 | 2.55 | 4.5 | 35.3 |

| 4-(2-Fluorophenoxy)aniline | F on Phenoxy (Ortho) | N/A | 203.22 | 2.60 | 4.4 | 35.3 |

| 3-Fluoro-4-phenoxyaniline | F on Aniline (Meta) | 1026458-76-3 | 203.22 | 2.45 | 3.4 | 35.3 |

| 3-Fluoro-4-(4-fluorophenoxy)aniline | Di-F (Meta-Aniline/Para-Phenoxy) | 937597-91-6 | 221.21 | 3.34 | 3.2 | 35.3 |

Note:

Conformational Dynamics: The "Twist" Preference

The diphenyl ether linkage is not planar. To minimize steric repulsion between the ortho-hydrogens and the lone pairs of the ether oxygen, the two aromatic rings adopt a "twist" conformation (dihedral angle

Impact of Fluorination:

-

Ortho-Fluorine (Phenoxy Ring): Introducing a fluorine at the 2-position of the phenoxy ring creates a "conformationally locked" system. The dipole-dipole repulsion between the ether oxygen and the fluorine atom forces the ring into a specific skewed orientation (s-trans preference).

-

Bioactivity Implication: In kinase inhibitors (e.g., c-Met), this pre-organization can reduce the entropic penalty of binding, thereby increasing potency.

Experimental Protocols

Reliable measurement of these properties is critical for lead optimization. Below are validated protocols for characterizing these specific fluorinated substrates.

Protocol A: Potentiometric Determination

Standard titration is often unsuitable due to low aqueous solubility. A co-solvent method is required.

-

Preparation: Dissolve

of the fluorinated aniline in -

Titrant: Use carbonate-free

as the titrant and -

Measurement: Perform the titration at

under an inert nitrogen atmosphere to prevent -

Yasuda-Shedlovsky Extrapolation:

-

Perform titrations at three different methanol concentrations (e.g., 30%, 40%, 50%).

-

Plot

vs. -

Extrapolate the linear regression to the dielectric constant of pure water (

) to obtain the aqueous

-

Protocol B: Lipophilicity ( ) via RP-HPLC

High-throughput determination using retention time correlation.

-

Column: C18 Reverse Phase column (e.g., Agilent Zorbax Eclipse,

). -

Mobile Phase: Isocratic elution with

Ammonium Acetate buffer ( -

Calibration: Run a set of 5–7 standard compounds with known

values (e.g., Toluene, Naphthalene, Triphenylene) that span the expected range. -

Calculation:

-

Calculate the capacity factor

, where -

Plot

vs. Literature -

Derive the

of the analyte from the regression line.

-

Visualizing the Structure-Activity Logic

The following diagram illustrates the causal relationships between fluorine placement and physicochemical outcomes.

Figure 1: Structure-Property Relationship (SPR) map detailing how specific fluorination patterns drive physicochemical changes and biological efficacy.

Case Study: c-Met Kinase Inhibitors

The development of c-Met inhibitors highlights the utility of this scaffold. Early hits often contained a simple phenoxy aniline. However, optimization studies revealed that introducing a fluorine atom at the 3-position of the aniline ring (meta to the amine) was crucial.

-

Mechanism: The 3-fluoro group lowers the electron density of the aniline ring. In the context of kinase binding, the aniline nitrogen often acts as a Hydrogen Bond Donor (HBD) to the hinge region of the kinase.

-

Result: While fluorination lowers the basicity (

), it can actually strengthen the H-bond donor capability of the N-H group (making the hydrogen more acidic/positive) relative to the acceptor in the protein, provided the nitrogen is not deprotonated. Furthermore, the lipophilic F-substituent fills a small hydrophobic pocket in the ATP binding site, improving affinity (e.g., in compounds like FPTA and FPPA ).

References

-

Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry. [Link]

-

Conformational Preference of 2'-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space Spin-Spin Couplings. Journal of Organic Chemistry. [Link][4]

-

Fluorine in Medicinal Chemistry. Chemical Society Reviews. [Link]

-

PubChem Compound Summary for CID 62378023: 4-Fluoro-2-(4-fluorophenoxy)aniline. National Center for Biotechnology Information. [Link]

-

Synthesis and herbicidal activity of diphenyl ether derivatives containing unsaturated carboxylates. Journal of Agricultural and Food Chemistry. [Link][5]

Sources

- 1. 4-Fluoro-2-(4-fluorophenoxy)aniline | C12H9F2NO | CID 62378023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 4-(4-fluorophenoxy)aniline (C12H10FNO) [pubchemlite.lcsb.uni.lu]

- 3. CAS 36160-82-4: 4-(4-Fluorophenoxy)aniline | CymitQuimica [cymitquimica.com]

- 4. Conformational Preference of 2'-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H-19F and 13C-19F Spin-Spin Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and herbicidal activity of diphenyl ether derivatives containing unsaturated carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline

This document provides a comprehensive safety and handling guide for 4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline, a compound often utilized in specialized research and development settings. Tailored for researchers, scientists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to offer deeper insights into the causality behind safety protocols, ensuring a framework of self-validating laboratory practices.

Compound Identification and Physicochemical Profile

Understanding the fundamental properties of a chemical is the cornerstone of safe handling. 4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline is an aromatic amine derivative characterized by its trifluoromethyl and ethoxyphenoxy substitutions. These structural features significantly influence its reactivity, toxicity, and physical state.

While a comprehensive, publicly available dataset for this specific isomer is limited, data from closely related structural analogs and supplier safety data sheets allow for the construction of a reliable safety profile. The key identifiers for a related isomer, 2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline, are provided below.

Table 1: Compound Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| Chemical Name | 2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline | ChemScene[1] |

| CAS Number | 565166-66-7 | ChemScene[1] |

| Molecular Formula | C₁₅H₁₄F₃NO₂ | ChemScene[1] |

| Molecular Weight | 297.27 g/mol | ChemScene[1] |

| Physical State | Noted as a solid in related compounds. | N/A |

| Storage | 4°C, protect from light. | ChemScene[1] |

Note: The specific data provided is for a structural isomer. While the core hazards are expected to be similar due to the shared functional groups (aromatic amine, trifluoromethyl group, ether linkage), researchers should always consult the specific SDS provided by their supplier for the exact compound in use.

Hazard Identification and GHS Classification: A Mechanistic Perspective

The Globally Harmonized System (GHS) provides a universal framework for hazard communication. For compounds like this aniline derivative, the classifications are not arbitrary; they are rooted in the molecule's chemical structure and its predicted interaction with biological systems.

Based on data for analogous compounds, 4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline is anticipated to be a hazardous substance. An SDS for a closely related compound, 4-(trifluoromethoxy)aniline, provides a strong basis for understanding the potential dangers.[2][3][4]

Table 2: Anticipated GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Rationale & Expert Insight |

|---|---|---|---|

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Aniline derivatives are known to be toxic. The primary mechanism often involves the oxidation of the amine group in the body, leading to the formation of methemoglobin, which impairs oxygen transport in the blood.[5] |

| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin | The lipophilic nature of the aromatic rings and ether group facilitates rapid absorption through the skin. The high toxicity rating underscores that even minor dermal contact can be extremely dangerous.[4][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Aromatic amines can act as irritants, causing local inflammation, redness, and pain upon contact with the skin.[6] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | Direct contact with the eyes can lead to severe irritation and potentially irreversible damage due to the compound's chemical reactivity.[4][5] |

| STOT (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure | Chronic exposure to aniline-type compounds can lead to cumulative damage, particularly targeting the lungs and potentially other organs.[2] |

These classifications demand stringent adherence to safety protocols. The "Fatal in contact with skin" warning is of paramount importance and dictates the mandatory use of robust personal protective equipment (PPE).

Exposure Controls and Personal Protective Equipment (PPE)

The hierarchy of controls (Elimination, Substitution, Engineering, Administrative, PPE) is a fundamental concept in laboratory safety. For a compound of this hazard level, engineering controls and PPE are non-negotiable.

Engineering Controls:

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[2]

-

Ventilation: Ensure the laboratory has adequate general ventilation. Safety showers and eyewash stations must be readily accessible and tested regularly.[2][7]

Personal Protective Equipment (PPE): The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risk of exposure.

-

Hand Protection: Wear chemically resistant gloves. Given the high dermal toxicity, double-gloving is strongly recommended. Nitrile gloves provide a good baseline, but for prolonged contact or spill cleanup, heavier-duty gloves such as butyl rubber should be considered. Always inspect gloves for tears or pinholes before use.[3]

-

Eye/Face Protection: Safety glasses are insufficient. Chemical splash goggles and a full-face shield are required to protect against splashes and accidental contact, aligning with the "Causes serious eye damage" classification.[3][8]

-

Skin and Body Protection: A lab coat is mandatory. For tasks with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn over the lab coat. Ensure all skin is covered.[3]

-

Respiratory Protection: If there is any risk of aerosol or dust generation outside of a fume hood (a scenario that should be avoided), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[5]

First-Aid and Emergency Procedures

Immediate and correct response to an exposure is critical. All personnel working with this compound must be familiar with these procedures before beginning work.

Step-by-Step First-Aid Measures:

-

In Case of Skin Contact:

-

This is a medical emergency due to the "Fatal in contact with skin" classification.[5]

-

Immediately remove all contaminated clothing while under a safety shower.[5]

-

Wash the affected area with copious amounts of soap and water for at least 15 minutes.[8]

-

Call emergency medical services immediately. Provide the SDS to the responding personnel.[5]

-

-

In Case of Eye Contact:

-

If Inhaled:

-

If Swallowed:

Special Medical Note: Absorption of aniline derivatives can lead to methemoglobinemia, causing cyanosis (a bluish discoloration of the skin). The onset of symptoms may be delayed for 2 to 4 hours.[5] This information must be communicated to medical professionals.

Handling, Storage, and Chemical Stability

Proper handling and storage are critical to prevent accidents and degradation of the compound.

-

Safe Handling: Always work within a chemical fume hood.[2] Avoid the formation of dust and aerosols.[8] Use non-sparking tools and take precautionary measures against static discharge.[3] Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly after handling.[6]

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3] The storage area should be locked or accessible only to authorized personnel.[5] Protect from light.[1] Keep away from heat, sparks, and open flames.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous and hazardous reactions.[2]

Toxicological Summary

While comprehensive toxicological data for this exact molecule is not publicly available, data from structural analogs provide critical insights.

Table 3: Toxicological Data for Analogous Compounds

| Test | Species | Route | Value | Source |

|---|---|---|---|---|

| LD50 (4-(Trifluoromethoxy)aniline) | Rat | Oral | 132 mg/kg | Merck/MilliporeSigma[5] |

| LD50 (4-(Trifluoromethoxy)aniline) | Rat | Dermal | 105 mg/kg | Merck/MilliporeSigma[5] |

| Skin Irritation | Rabbit | Dermal | Causes skin irritation | Merck/MilliporeSigma[5] |

| Eye Irritation | Rabbit | Ocular | Causes severe eye irritation | Merck/MilliporeSigma[5] |

| Mutagenicity (Ames Test) | - | - | Not mutagenic | Merck/MilliporeSigma[5] |

| Carcinogenicity | - | - | Not classified as a carcinogen by IARC, NTP, or OSHA.[5][8] | - |

The low LD50 values (the dose required to kill half the members of a tested population) confirm the high acute toxicity of this class of compounds. The dermal LD50 is particularly low, reinforcing the "Fatal in contact with skin" classification.

Disposal Considerations

Chemical waste must be handled and disposed of in accordance with all federal, state, and local regulations.

-

Disposal Method: This material should be considered a hazardous waste. Dispose of it through a licensed professional waste disposal service.[6] Do not allow the product to enter drains.[8]

-

Contaminated Packaging: Empty containers retain product residue and can be dangerous. They should be treated as hazardous waste and disposed of accordingly.[6]

References

-

Angene Chemical. (2025). Safety Data Sheet for 4-(3,4-Difluorophenoxy)aniline. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. fishersci.com [fishersci.com]

- 3. echemi.com [echemi.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. angenechemical.com [angenechemical.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

Positional Isomerism in Drug Design: A Comparative Analysis of 2-(Trifluoromethyl) and 5-(Trifluoromethyl) Phenoxy Aniline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance a molecule's metabolic stability, lipophilicity, and target-binding affinity.[1][2][3] However, the precise placement of this potent functional group can dramatically alter the physicochemical properties and biological activity of a compound. This guide provides an in-depth technical comparison of two closely related diaryl ether aniline isomers: 2-(trifluoromethyl)phenoxy aniline and 5-(trifluoromethyl)phenoxy aniline. By dissecting their structural, spectroscopic, synthetic, and potential pharmacological differences, we aim to equip researchers and drug development professionals with the foundational knowledge required to make informed decisions in scaffold selection and lead optimization.

The Decisive Impact of Isomeric Position: A Structural and Physicochemical Overview

The fundamental difference between the two title compounds lies in the position of the trifluoromethyl group on the phenoxy ring relative to the ether linkage. In the 2-isomer, the CF₃ group is ortho to the oxygen, while in the 5-isomer, it is meta. This seemingly minor shift has profound implications for the molecule's electronic distribution, conformation, and overall properties.

The trifluoromethyl group is a powerful electron-withdrawing group, primarily through a strong inductive effect (-I).[4][5] This effect influences the acidity and basicity of the entire molecule.

-

In the 2-(trifluoromethyl) isomer , the CF₃ group is in close proximity to the ether oxygen. This steric hindrance can influence the dihedral angle between the two aromatic rings, affecting the molecule's overall conformation and how it presents itself to a biological target.

-

In the 5-(trifluoromethyl) isomer , the CF₃ group is further from the ether linkage, resulting in less steric clash and a different distribution of its electronic effects across the phenoxy ring.

Below is a visualization of the two isomeric structures.

Caption: Chemical structures of the ortho (2-) and meta (5-) isomers.

Comparative Physicochemical Properties

The positional change of the CF₃ group directly impacts key physicochemical parameters crucial for drug development.

| Property | 2-(Trifluoromethyl) Isomer | 5-(Trifluoromethyl) Isomer | Rationale & Significance |

| pKa (Aniline N) | Lower | Higher (relative to 2-isomer) | The powerful electron-withdrawing CF₃ group decreases the basicity of the aniline nitrogen in both isomers. The effect may be slightly more pronounced in the 2-isomer due to through-space electronic effects, making it a weaker base. This influences salt formation and solubility.[4] |

| LogP (Lipophilicity) | High | High | Both isomers are highly lipophilic due to the CF₃ group.[3][6] Minor differences may exist, but both would be expected to have good membrane permeability, a key factor for oral bioavailability and CNS penetration.[1][3] |

| Dipole Moment | Expected to be different | Expected to be different | The vector sum of individual bond dipoles will differ due to the asymmetry, affecting crystal packing, solubility in polar solvents, and potential dipole-dipole interactions with a target protein. |

| Conformational Flexibility | More Restricted | Less Restricted | Steric hindrance between the ortho-CF₃ group and the aniline ring can restrict rotation around the C-O bond, leading to a more rigid conformation. This can be advantageous for locking in a bioactive conformation but may also prevent binding if the low-energy conformation is incorrect. |

Spectroscopic Fingerprints: Differentiating the Isomers

Unequivocal identification of the correct isomer is critical. Spectroscopic methods provide distinct "fingerprints" based on the unique electronic and chemical environment of each molecule.[5]

| Technique | Expected Observations for 2-Isomer | Expected Observations for 5-Isomer |

| ¹H NMR | Protons on the trifluoromethyl-substituted ring will show more significant downfield shifts and potentially complex splitting patterns due to the proximity of the CF₃ group. The proton ortho to the CF₃ group will be most affected.[5][7] | Protons on the trifluoromethyl-substituted ring will experience a more conventional meta-coupling pattern, with less dramatic shifts compared to the 2-isomer.[5][7] |

| ¹³C NMR | The carbon atom directly bonded to the CF₃ group will appear as a quartet (due to C-F coupling) and its chemical shift will be characteristic. Surrounding carbon signals will also be shifted significantly.[5][7] | The chemical shifts of the carbons on the phenoxy ring will differ, reflecting the meta-position of the CF₃ group. The C-F coupling pattern remains, but the shifts of other carbons will be distinct from the 2-isomer. |

| ¹⁹F NMR | A single resonance (singlet, assuming no other fluorine atoms) with a specific chemical shift characteristic of the ortho-environment. | A single resonance with a different chemical shift, reflecting the altered electronic environment of the meta-position. This is often the most direct method for differentiation. |

| Mass Spec. (MS) | Molecular Ion Peak [M]⁺ will be identical to the 5-isomer. | Molecular Ion Peak [M]⁺ will be identical to the 2-isomer. |

| Fragmentation patterns may differ. Cleavage of the ether bond might produce fragments whose stability is influenced by the CF₃ position, aiding in differentiation.[5] | Fragmentation patterns may differ from the 2-isomer.[5] |

Synthesis and Reactivity Considerations

The synthesis of these diaryl ethers typically involves a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction, such as the Ullmann condensation or Buchwald-Hartwig amination. The choice of reactants would be a substituted phenol and a substituted halo- or nitro-benzene, followed by reduction.

For example, coupling 2-(trifluoromethyl)phenol with 4-fluoronitrobenzene, followed by reduction of the nitro group, would yield the 2-isomer scaffold.

Caption: General workflow for diaryl ether aniline synthesis.

Reactivity Insights:

-

Synthetic Feasibility: The steric bulk of the ortho-CF₃ group in the 2-isomer precursor might slightly hinder the coupling reaction, potentially requiring more forcing conditions or specialized catalysts compared to the less-hindered 5-isomer precursor.[8]

-

Aniline Reactivity: The basicity of the resulting aniline's amino group is tempered by the electron-withdrawing nature of the phenoxy substituent. As noted in the pKa comparison, the 2-isomer is expected to be a slightly weaker nucleophile than the 5-isomer, which could influence the rates of subsequent reactions like amide bond formation.[1]

Structure-Activity Relationship (SAR) and Implications in Drug Design

The true divergence of these isomers is in their potential biological activity. In drug design, the three-dimensional arrangement of functional groups dictates the interaction with a biological target.

The trifluoromethyl group contributes to enhanced biological performance by:

-

Improving Metabolic Stability: It can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][3]

-

Increasing Binding Affinity: Its unique electronic and steric properties can lead to favorable interactions within a protein's binding pocket.[4]

-

Enhancing Membrane Permeability: Its high lipophilicity aids in crossing cellular membranes, which is crucial for bioavailability.[3][6]

The positional difference between the 2- and 5-isomers means they will present these advantages in spatially distinct ways.

Caption: Isomers interacting differently with a hypothetical binding site.

-

A Case for Selectivity: One isomer might fit perfectly into a target's binding site, while the other may clash sterically or fail to place its key interacting groups (like the aniline's NH₂) in the optimal position for hydrogen bonding. This is the basis of selectivity and potency. For example, studies on other phenoxy derivatives have shown that moving a substituent from a para to an ortho position can dramatically decrease biological activity, highlighting the sensitivity of target interactions to substitution patterns.[8]

Experimental Protocols

Protocol 1: Isomer Separation and Analysis by HPLC

Objective: To develop a robust method for separating and quantifying the 2-(trifluoromethyl) and 5-(trifluoromethyl) phenoxy aniline isomers.

Apparatus & Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

HPLC-grade acetonitrile (ACN) and water.

-

Trifluoroacetic acid (TFA).

-

Isomer samples and reference standards.

Methodology:

-

Mobile Phase Preparation: Prepare Mobile Phase A: 0.1% TFA in water. Prepare Mobile Phase B: 0.1% TFA in ACN.

-

Sample Preparation: Accurately weigh and dissolve ~1 mg of each isomer standard and sample in a 1:1 ACN/water solution to a final concentration of 0.1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

UV Detection: 254 nm.

-

Gradient Program: Start with 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

-

Analysis: Inject the individual standards to determine their retention times. The two isomers should elute at different times due to subtle differences in their polarity and interaction with the stationary phase. Inject the mixed sample to confirm separation. Quantify using the peak area relative to a standard curve.

Protocol 2: Synthesis via Ullmann Condensation

Objective: To synthesize a phenoxy aniline isomer via a copper-catalyzed Ullmann-type reaction.

Apparatus & Reagents:

-

Round-bottom flask with reflux condenser and magnetic stirrer.

-

Nitrogen or Argon inert atmosphere setup.

-

Appropriate substituted phenol (e.g., 5-(trifluoromethyl)phenol).

-

Appropriate aryl halide (e.g., 1-fluoro-4-nitrobenzene).

-

Copper(I) iodide (CuI).

-

Potassium carbonate (K₂CO₃), anhydrous.

-

Anhydrous solvent (e.g., Dimethylformamide - DMF).

Methodology:

-

Setup: To a dry round-bottom flask under an inert atmosphere, add 5-(trifluoromethyl)phenol (1.0 eq), 1-fluoro-4-nitrobenzene (1.1 eq), K₂CO₃ (2.0 eq), and CuI (0.1 eq).

-

Reaction: Add anhydrous DMF and stir the mixture at 120-140 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude nitro-intermediate by flash column chromatography.

-

Reduction: Dissolve the purified intermediate in methanol or ethanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

-

Final Isolation: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate. The resulting residue is the desired phenoxy aniline product, which can be further purified if necessary.

Conclusion

While 2-(trifluoromethyl) and 5-(trifluoromethyl) phenoxy aniline are structurally similar, the positional isomerism of the trifluoromethyl group is a critical determinant of their chemical and physical nature. These differences, from conformational rigidity and basicity to distinct spectroscopic signatures, have profound consequences for their synthesis and potential application in drug discovery. The 2-isomer presents greater steric hindrance near the molecular core, while the 5-isomer's electronic effects are distributed differently. For the medicinal chemist, understanding these nuances is not academic; it is fundamental to the rational design of potent, selective, and effective therapeutic agents. Acknowledging and leveraging the power of positional isomerism is key to unlocking the full potential of privileged scaffolds in the pursuit of novel medicines.

References

- A Comparative Analysis of Trifluoromethylphenol Isomers for Drug Development and Research. (2025). Benchchem.

- 4-[3,5-bis(trifluoromethyl)phenoxy]aniline Properties. EPA CompTox Chemicals Dashboard.

- Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2021). MDPI.

- Enhancing Agrochemical Efficacy: The Role of Trifluoromethyl Anilines. (2025). Ningbo Inno Pharmchem Co.,Ltd.

- Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols. (2025). Benchchem.

- 3-(Trifluoromethyl)aniline. Wikipedia.

- 2-Methoxy-5-(trifluoromethyl)aniline. CymitQuimica.

- 3,5-Bis(trifluoromethyl)aniline: A Key Building Block in Pharmaceutical Synthesis. (2026). Ningbo Inno Pharmchem Co.,Ltd.

- Synthesis, Structure–Activity Relationships, and Antitumor Activities of Quinoxiline-Containing Inhibitors. (2025). Journal of Medicinal Chemistry.

- The Importance of Trifluoromethylaniline Derivatives in Modern Chemistry. (2025). Ningbo Inno Pharmchem Co.,Ltd.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). MDPI.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI.

- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). PMC.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. (2025).

- The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Compar

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]